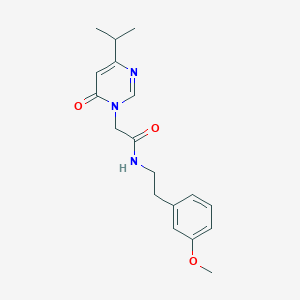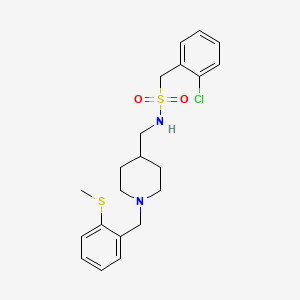
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxyphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxyphenethyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an isopropyl group and a methoxyphenethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxyphenethyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Acylation: The acetamide moiety is introduced through an acylation reaction, where the pyrimidine derivative is reacted with an acyl chloride or anhydride.
Methoxyphenethyl Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially yielding alcohol derivatives.
Substitution: The methoxy group can be substituted under appropriate conditions, leading to various derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Hydroxy or keto derivatives.
Reduction: Alcohol derivatives.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study its effects on cellular processes and pathways, providing insights into its mechanism of action.
Chemical Biology: It can be employed as a tool to probe biological systems, helping to elucidate the roles of specific molecular targets.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxyphenethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies are required to fully elucidate the exact molecular interactions and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(phenethyl)acetamide: Lacks the methoxy group, which may affect its biological activity and solubility.
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxyphenethyl)acetamide: Substitution of the isopropyl group with a methyl group, potentially altering its pharmacokinetic properties.
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(3-chlorophenethyl)acetamide: Replacement of the methoxy group with a chloro group, which may impact its reactivity and biological interactions.
Uniqueness
The presence of both the isopropyl and methoxyphenethyl groups in 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxyphenethyl)acetamide makes it unique compared to its analogs
Eigenschaften
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13(2)16-10-18(23)21(12-20-16)11-17(22)19-8-7-14-5-4-6-15(9-14)24-3/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNXMEBEZOQEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NCCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2736977.png)

![N-[(furan-2-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B2736980.png)
![N-(4-methoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2736983.png)

![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2736986.png)
![1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B2736988.png)
![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2736989.png)


![N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)but-2-ynamide](/img/structure/B2736995.png)


![6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one](/img/structure/B2736999.png)
